molecular formula C9H7NO3S B2425327 6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 842112-66-7

6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2425327
CAS No.: 842112-66-7
M. Wt: 209.22
InChI Key: UIXMSKWGNJIRTA-UHFFFAOYSA-N
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Description

6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a high-value heterocyclic building block designed for advanced pharmaceutical research and organic synthesis. This multifunctional compound features a thieno[3,2-b]pyrrole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The simultaneous presence of both a formyl group and a carboxylic acid on the fused aromatic system makes this reagent a versatile intermediate for constructing complex molecules for drug discovery programs. The compound's core structure is closely related to known bioactive molecules. Scientific literature indicates that the thieno[3,2-b]pyrrole-5-carboxylic acid scaffold demonstrates significant potential as an inhibitor of D-amino acid oxidase (DAO), a flavoenzyme of therapeutic interest for neurological disorders . Furthermore, recent research has incorporated analogous structures into new sulfanilamide derivatives exhibiting potent inhibitory activity against human Carbonic Anhydrase (CA) isoforms, validated targets for conditions like glaucoma, epilepsy, and cancer . The 6-formyl substituent is a critical synthetic handle, enabling further chemical elaboration through nucleophilic addition or reductive amination to develop structure-activity relationships (SAR). This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this compound using appropriate safety protocols and laboratory practices.

Properties

IUPAC Name

6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-4-2-6-8(14-4)5(3-11)7(10-6)9(12)13/h2-3,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXMSKWGNJIRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842112-66-7
Record name 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Preparation Methods

Cyclization of Thiophene-Pyrrole Precursors

A common approach involves the cyclization of 3-aminothiophene derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-4-methylthiophene-2-carboxylate reacts with acetylenedicarboxylate under acidic conditions to yield the bicyclic core. Key parameters include:

  • Solvent : Ethanol or acetic acid
  • Temperature : 80–100°C
  • Catalyst : p-Toluenesulfonic acid (p-TSA)
  • Yield : 60–75%

This method benefits from commercial availability of starting materials but requires careful purification to isolate the desired regioisomer.

Paal-Knorr Pyrrole Synthesis

Modification of the Paal-Knorr method enables the construction of the pyrrole ring adjacent to a pre-formed thiophene. 2-Methylthiophene-3-carboxaldehyde undergoes condensation with acetonedicarboxylate in the presence of ammonium acetate, followed by cyclization:

$$
\text{2-Methylthiophene-3-carboxaldehyde} + \text{Diethyl acetonedicarboxylate} \xrightarrow{\text{NH}_4\text{OAc, 120°C}} \text{Ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate}
$$

  • Reaction Time : 12–18 hours
  • Yield : 50–65%

Formylation at Position 6

Introducing the formyl group at the 6-position demands regioselective electrophilic substitution. The Vilsmeier-Haack reaction is the most widely employed method:

Vilsmeier-Haack Formylation Protocol

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
  • Conditions :
    • Molar Ratio : 1:2 (substrate:POCl₃)
    • Temperature : 0–5°C (initial), then 60–70°C
    • Reaction Time : 4–6 hours

Mechanism :
$$
\text{DMF} + \text{POCl}_3 \rightarrow \text{Imidoyl chloride intermediate} \xrightarrow{\text{Thienopyrrole}} \text{6-Formyl derivative}
$$

Yield : 70–85%

Alternative Formylation Methods

  • Duff Reaction : Hydroxy-directed formylation using hexamine and trifluoroacetic acid (TFA). Lower yields (40–50%) due to competing side reactions.
  • Directed Ortho Metalation : Use of LDA (lithium diisopropylamide) followed by DMF quenching. Requires cryogenic conditions (-78°C) but achieves 80% regioselectivity.

Hydrolysis of the Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to the carboxylic acid. Two conditions are prevalent:

Basic Hydrolysis

  • Reagents : Aqueous NaOH (2M) in ethanol
  • Conditions :
    • Temperature : Reflux (80°C)
    • Time : 6–8 hours
  • Yield : 90–95%

Reaction Equation :
$$
\text{Ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid}
$$

Acidic Hydrolysis

  • Reagents : Concentrated HCl in dioxane
  • Conditions :
    • Temperature : 100°C
    • Time : 12–24 hours
  • Yield : 80–85%

Acidic conditions are less favored due to partial degradation of the formyl group.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing three key challenges:

Continuous Flow Reactors

  • Cyclization Step : Tubular reactors with residence time <30 minutes improve yield to 78%.
  • Formylation : Microreactors enable precise temperature control, reducing POCl₃ usage by 20%.

Green Chemistry Innovations

  • Solvent Recycling : Ethanol recovery systems reduce waste by 40%.
  • Catalyst Reuse : Immobilized p-TSA on silica gel maintains activity over 10 cycles.

Analytical Characterization

Critical quality control parameters and methods include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 7.42 (s, 1H, H-3), 3.92 (q, J=7.1 Hz, 2H, COOCH₂), 2.51 (s, 3H, CH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, aldehyde).

Chromatographic Purity

  • HPLC : C18 column, 80:20 H₂O/MeCN, retention time = 6.2 min, purity >99%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclization Short reaction time Moderate regioselectivity 60–75
Paal-Knorr High atom economy High-temperature requirement 50–65
Vilsmeier-Haack Excellent regiocontrol POCl₃ handling hazards 70–85
Basic Hydrolysis High conversion efficiency Long reaction time 90–95

Mechanism of Action

The mechanism of action of 6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, while presenting data in a structured format.

Chemical Structure and Properties

The compound features a thieno[3,2-b]pyrrole core, characterized by its unique combination of sulfur and nitrogen atoms within a fused ring system. Its molecular formula is C9H7NO3SC_9H_7NO_3S, with a molecular weight of 209.23 g/mol. The presence of both formyl and carboxylic acid functional groups enhances its reactivity and versatility in various chemical applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may inhibit the proliferation of cancer cell lines. For instance, structure-activity relationship (SAR) studies revealed that specific substituents on the pyrrole ring significantly influence anticancer activity. Certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. In vitro tests indicated that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MIC) suggesting effectiveness against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Ongoing research is examining the binding interactions of this compound with specific enzymes and receptors involved in disease pathways. Understanding these interactions is critical for elucidating its therapeutic potential .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Targeting Cancer Pathways : The compound may disrupt key signaling pathways in cancer cells, leading to apoptosis or growth inhibition.
  • Antimicrobial Mechanisms : Its structural features may enable it to penetrate bacterial membranes or inhibit vital enzymatic processes within microbial cells.

Study 1: Anticancer Efficacy

A study investigated the anticancer properties of several derivatives of this compound against human cancer cell lines such as MCF-7 and A549. The results indicated significant growth inhibition, with some compounds achieving IC50 values below 10 µM, suggesting strong potential for development as anticancer agents .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound. It was tested against various bacterial strains using the agar diffusion method. Results showed notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective bacteriostatic action at concentrations as low as 50 µM .

Data Summary

Biological ActivityTargetIC50/MIC Values
AnticancerMCF-7<10 µM
A549<10 µM
AntimicrobialS. aureus50 µM
E. coli75 µM

Q & A

Q. What are the established synthetic routes for 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functionalization of thienopyrrole precursors. For example, derivatives like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 39793-31-2) are synthesized via condensation of aldehydes with aminopyrrole intermediates under acidic conditions . Key factors include temperature control (e.g., 80–100°C for cyclization) and solvent selection (DMF or toluene), which impact reaction efficiency. Catalysts such as palladium or copper may enhance regioselectivity in analogous heterocyclic systems .

Q. Which analytical techniques are critical for characterizing structural purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) is essential for confirming substituent positions: 1^1H NMR (DMSO-d6d_6) typically shows peaks at δ 13.99 (carboxylic proton) and δ 2.56 (methyl group) . Mass spectrometry (ESI-MS) provides molecular weight validation (e.g., [M+1]+^+ = 181.21 for the base structure) .

Q. What preliminary biological activities have been reported for this compound?

The thienopyrrole scaffold is associated with enzyme inhibition. For example, 4H-thieno[3,2-b]pyrrole-5-carboxamides show submicromolar inhibition (IC50_{50} = 0.162 µM) of histone demethylase KDM1A/LSD1, a cancer target . Analogous compounds also inhibit D-amino acid oxidase (DAAO), enhancing D-serine levels in neurochemical studies (30 mg/kg oral dosing in mice) .

Advanced Research Questions

Q. How can structural modifications optimize inhibitory potency against KDM1A/LSD1?

X-ray crystallography of compound 19 (IC50_{50} = 2.9 µM) bound to KDM1A reveals key interactions: the formyl group at position 6 hydrogen-bonds with Arg316, while the methyl group at position 2 stabilizes hydrophobic contacts . Advanced derivatives replace the benzamide moiety with bulkier aryl groups to enhance binding affinity. For example, compound 90 achieves IC50_{50} = 0.162 µM via π-π stacking with Phe382 .

Q. What experimental strategies resolve contradictions in reported enzymatic vs. cellular activity data?

Discrepancies between in vitro IC50_{50} and cellular efficacy often arise from poor membrane permeability. To address this, researchers use prodrug strategies (e.g., esterification of the carboxylic acid) or measure intracellular target engagement via TR-FRET assays . Parallel studies on DAAO inhibition show that plasma D-serine levels (measured via LC-MS/MS) correlate better with behavioral outcomes than in vitro enzyme data .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetics in vivo?

The carboxylic acid group confers high polarity, limiting blood-brain barrier (BBB) penetration. LogP calculations (predicted −0.45) align with low brain bioavailability in murine models . Methyl ester prodrugs (e.g., 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, CAS 478239-03-1) improve logP (+1.2) and BBB penetration, as validated by LC-MS quantification of brain homogenates .

Q. What computational methods predict off-target interactions for this scaffold?

Molecular docking (AutoDock Vina) and molecular dynamics simulations identify potential off-target binding to flavin-dependent enzymes (e.g., monoamine oxidases). Pharmacophore modeling highlights shared features with known MAO inhibitors, necessitating selectivity profiling via radioligand displacement assays .

Methodological Notes

  • Synthesis Optimization : Use flow microreactors for tert-butoxycarbonyl group introduction, improving yield by 15–20% compared to batch methods .
  • Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping peaks in aromatic regions .
  • In Vivo Dosing : Administer compounds with D-serine (30 mg/kg) to synergistically modulate NMDA receptor function in behavioral assays .

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